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Introduction
3-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl-3-

boronobenzamide, is a versatile building block in organic synthesis. Its bifunctional nature,

possessing both a boronic acid moiety and a benzylamide group, makes it a valuable reagent

for the construction of complex organic molecules, particularly in the synthesis of biaryl

compounds through Suzuki-Miyaura cross-coupling reactions. The presence of the

benzylamide functionality allows for further structural modifications and can influence the

physicochemical properties and biological activity of the resulting molecules. This document

provides detailed application notes and experimental protocols for the use of 3-(N-
Benzylaminocarbonyl)phenylboronic acid as a building block in organic synthesis.

Physicochemical Properties
A summary of the key physicochemical properties of 3-(N-
Benzylaminocarbonyl)phenylboronic acid is presented in the table below.
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Property Value Reference

CAS Number 625470-96-4 [1]

Molecular Formula C₁₄H₁₄BNO₃ [1]

Molecular Weight 255.08 g/mol [1]

Appearance White to off-white solid

Purity ≥98% [1]

Melting Point 224-230 °C

Solubility
Soluble in methanol, DMF, and

DMSO

Synthesis
3-(N-Benzylaminocarbonyl)phenylboronic acid can be synthesized through the amidation of

3-carboxyphenylboronic acid with benzylamine. This reaction typically proceeds via the

activation of the carboxylic acid, for example, by forming an active ester or using a coupling

agent.

Reactants
Process Product

3-Carboxyphenylboronic Acid
Carboxylic Acid

Activation

Coupling Agent
(e.g., EDC, HOBt)

Benzylamine

Amide Bond
Formation 3-(N-Benzylaminocarbonyl)phenylboronic Acid

Click to download full resolution via product page

Synthesis of 3-(N-Benzylaminocarbonyl)phenylboronic acid.
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Applications in Suzuki-Miyaura Cross-Coupling
Reactions
A primary application of 3-(N-Benzylaminocarbonyl)phenylboronic acid is its use as a

coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction

forms a new carbon-carbon bond between the boronic acid-bearing phenyl ring and an aryl or

vinyl halide/triflate, leading to the synthesis of functionalized biaryl compounds. These products

are of significant interest in medicinal chemistry and materials science due to their prevalence

in biologically active molecules and functional materials.

General Reaction Scheme

3-(N-Benzylaminocarbonyl)phenylboronic Acid

Biaryl Product

Aryl/Vinyl Halide (R-X)
X = I, Br, Cl, OTf

Pd Catalyst
(e.g., Pd(PPh₃)₄, Pd(OAc)₂)

Base
(e.g., K₂CO₃, Cs₂CO₃)

Solvent
(e.g., Toluene, Dioxane, DMF)

Click to download full resolution via product page

General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1274714?utm_src=pdf-body
https://www.benchchem.com/product/b1274714?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Synthesis of 3-(N-
Benzylaminocarbonyl)phenylboronic Acid
This protocol describes a general procedure for the synthesis of the title compound from 3-

carboxyphenylboronic acid and benzylamine using 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

3-Carboxyphenylboronic acid

Benzylamine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)

N,N-Dimethylformamide (DMF)

Ethyl acetate

1 M HCl

Saturated NaHCO₃ solution

Brine

Anhydrous MgSO₄

Procedure:

In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq), EDC (1.2 eq), and

HOBt (1.2 eq) in DMF.

Stir the mixture at room temperature for 30 minutes.

Add benzylamine (1.1 eq) to the solution and continue stirring at room temperature

overnight.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x).

Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization to afford 3-(N-
Benzylaminocarbonyl)phenylboronic acid.

Protocol 2: General Procedure for Suzuki-Miyaura
Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of 3-(N-
Benzylaminocarbonyl)phenylboronic acid with an aryl bromide.

Materials:

3-(N-Benzylaminocarbonyl)phenylboronic acid

Aryl bromide

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Water

Ethyl acetate

Brine

Anhydrous Na₂SO₄

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1274714?utm_src=pdf-body
https://www.benchchem.com/product/b1274714?utm_src=pdf-body
https://www.benchchem.com/product/b1274714?utm_src=pdf-body
https://www.benchchem.com/product/b1274714?utm_src=pdf-body
https://www.benchchem.com/product/b1274714?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

To a Schlenk flask, add 3-(N-Benzylaminocarbonyl)phenylboronic acid (1.2 eq), the aryl

bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add degassed toluene and a degassed aqueous solution of K₂CO₃ (2.0 M, 2.0 eq).

Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC

or LC-MS).

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

Separate the organic layer and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired biaryl

compound.

Quantitative Data
The following table summarizes representative reaction conditions and yields for Suzuki-

Miyaura cross-coupling reactions using phenylboronic acid derivatives. While specific data for

3-(N-Benzylaminocarbonyl)phenylboronic acid is not extensively published, these examples

with similar substrates provide a useful reference.
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Aryl
Halide

Catalyst
(mol%)

Base Solvent Temp (°C) Time (h) Yield (%)

4-

Bromoanis

ole

Pd(PPh₃)₄

(3)
Na₂CO₃

Toluene/Et

OH/H₂O
80 12 ~90

1-Bromo-4-

nitrobenze

ne

Pd(OAc)₂

(2) / SPhos

(4)

K₃PO₄
Toluene/H₂

O
100 2 >95

2-

Bromopyrid

ine

Pd₂(dba)₃

(1.5) /

XPhos (3)

K₃PO₄ Dioxane 100 16 ~85

4-

Chlorotolue

ne

Pd(OAc)₂

(2) / PCy₃

(4)

K₃PO₄
Toluene/H₂

O
100 24 ~70

Potential Applications in Drug Discovery
Benzamide and boronic acid moieties are both recognized pharmacophores in drug discovery.

Benzamide derivatives have shown a wide range of biological activities, including antimicrobial

and anticancer effects. Boronic acids are known to interact with the active sites of certain

enzymes, most notably as inhibitors of serine proteases. Therefore, biaryl compounds

synthesized using 3-(N-Benzylaminocarbonyl)phenylboronic acid as a building block

represent a promising scaffold for the development of novel therapeutic agents. Further

derivatization of the benzylamide nitrogen or the biaryl core can lead to the generation of

diverse chemical libraries for biological screening.

Conclusion
3-(N-Benzylaminocarbonyl)phenylboronic acid is a valuable and versatile building block for

the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling

reactions provides a straightforward route to functionalized biaryl compounds, which are

important scaffolds in medicinal chemistry and materials science. The protocols and data

presented in this document serve as a guide for researchers to effectively utilize this reagent in

their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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